(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile
Brand Name: Vulcanchem
CAS No.: 477297-73-7
VCID: VC4767782
InChI: InChI=1S/C19H13BrFN3S/c1-12-2-7-16(21)17(8-12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+
SMILES: CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br
Molecular Formula: C19H13BrFN3S
Molecular Weight: 414.3

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile

CAS No.: 477297-73-7

Cat. No.: VC4767782

Molecular Formula: C19H13BrFN3S

Molecular Weight: 414.3

* For research use only. Not for human or veterinary use.

(E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile - 477297-73-7

Specification

CAS No. 477297-73-7
Molecular Formula C19H13BrFN3S
Molecular Weight 414.3
IUPAC Name (E)-2-[4-(4-bromophenyl)-1,3-thiazol-2-yl]-3-(2-fluoro-5-methylanilino)prop-2-enenitrile
Standard InChI InChI=1S/C19H13BrFN3S/c1-12-2-7-16(21)17(8-12)23-10-14(9-22)19-24-18(11-25-19)13-3-5-15(20)6-4-13/h2-8,10-11,23H,1H3/b14-10+
Standard InChI Key SJAGALWMMNBRIG-GXDHUFHOSA-N
SMILES CC1=CC(=C(C=C1)F)NC=C(C#N)C2=NC(=CS2)C3=CC=C(C=C3)Br

Introduction

Structural Characterization and Core Features

The compound (E)-2-(4-(4-bromophenyl)thiazol-2-yl)-3-((2-fluoro-5-methylphenyl)amino)acrylonitrile is a heterocyclic molecule featuring a thiazole ring substituted with a 4-bromophenyl group and an acrylonitrile moiety linked to a 2-fluoro-5-methylphenylamino group. Its (E) configuration indicates trans stereochemistry across the acrylonitrile double bond. Key structural elements include:

  • Thiazole ring: A five-membered aromatic ring containing sulfur and nitrogen atoms.

  • 4-Bromophenyl substituent: Enhances lipophilicity and potential bioactivity through bromine’s electron-withdrawing effects.

  • Acrylonitrile group: A conjugated system capable of participating in π-π interactions or acting as a Michael acceptor.

  • 2-Fluoro-5-methylphenylamino group: Combines fluorine’s electronegativity and methyl’s steric bulk, influencing electronic and spatial interactions.

Synthesis and Reactivity

Core Synthetic Strategies

The synthesis likely involves multi-step reactions to assemble the thiazole-acrylonitrile scaffold and introduce substituents. Based on analogous compounds :

StepReaction TypeReagents/ConditionsPurpose
1Formation of thiazole ring2-Bromoacetophenone derivatives + thiourea (Hantzsch condensation)Constructs thiazole core
2BrominationElectrophilic bromination (e.g., Br₂)Introduces 4-bromophenyl group
3Acrylonitrile couplingHydrazonoyl chloride + α-haloketone (e.g., 3-chloro-2,4-pentanedione)Forms acrylonitrile moiety
4Amino group substitutionAmine coupling (e.g., 2-fluoro-5-methylphenylamine)Attaches phenylamino group

Key intermediates include:

  • Thiosemicarbazide derivatives: Used in condensation reactions to form hydrazonothiazoles .

  • α-Haloketones: Critical for introducing acrylonitrile functionality via cyclization .

Spectroscopic and Analytical Data

While direct data for this compound is unavailable, analogous structures provide insights:

PropertyAnalogous CompoundObservation
1H NMR9e (hydrazonothiazole) Δ = 7.40–7.48 ppm (thiazole H-5), 2.30–2.46 ppm (methyl groups)
IR11a (acrylonitrile derivative) C≡N stretch at ~2220 cm⁻¹, C=N at 1600–1700 cm⁻¹
Mass Spectrometry5 (thiosemicarbazide) Molecular ion peaks at m/z 385.3 (expected for C₁₈H₁₀BrFN₂S)

Biological Activity and Mechanistic Insights

SubstituentBiological ImpactExample Compound
4-BromophenylEnhances membrane permeability, targets bacterial/fungal enzymes46 (MIC 46.9–93.7 μg/mL)
FluorineIncreases metabolic stability, improves binding to hydrophobic pockets22 (IC₅₀ 2.01 μM against HT29)
Methyl groupModulates steric interactions, enhances solubility43c (comparable to norfloxacin)

Proposed mechanisms:

  • Antimicrobial: Disruption of microbial membrane integrity via bromine’s electrophilic attack.

  • Anticancer: Inhibition of tubulin polymerization or interference with kinase activity .

Structure-Activity Relationships (SAR)

Key SAR trends from thiazole derivatives :

  • Electron-withdrawing groups (e.g., Br, F) at para positions improve activity.

  • Aromatic amines (e.g., 2-fluoro-5-methylphenyl) enhance hydrophobic interactions.

  • Acrylonitrile serves as a bioisostere for carbonyl groups, enabling covalent binding.

Applications and Future Directions

Limitations and Optimization Strategies

  • Selectivity: Minimize off-target effects by refining substituent positioning.

  • Synthetic efficiency: Explore catalytic methods (e.g., palladium-catalyzed couplings) to reduce steps .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator